1-(4-Isothiocyanatobenzyl)-1H-1,2,4-triazole
Description
1-(4-Isothiocyanatobenzyl)-1H-1,2,4-triazole is a synthetic organic compound that integrates two key chemical moieties: a 1,2,4-triazole (B32235) ring and a benzyl (B1604629) isothiocyanate group. The structure, as detailed in chemical databases, consists of a benzyl group attached to a 1H-1,2,4-triazole ring at the N1 position, with an isothiocyanate group (-N=C=S) substituted at the para- (4-) position of the benzene (B151609) ring.
| Property | Data |
| IUPAC Name | 1-[(4-isothiocyanatophenyl)methyl]-1,2,4-triazole |
| Molecular Formula | C₁₀H₈N₄S |
| Molecular Weight | 216.26 g/mol |
| CAS Number | 887405-48-3 |
Data sourced from PubChem. nih.gov
The academic interest in this molecule stems from the distinct and well-documented properties of its structural components, which are significant in various areas of chemical and pharmaceutical research.
The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets with high affinity. nih.gov The presence of three nitrogen atoms imparts unique electronic properties, including dipole character and the capacity for hydrogen bonding, which are crucial for molecular recognition and binding to biological receptors. nih.govnih.gov
Derivatives of 1,2,4-triazole exhibit a remarkably broad spectrum of pharmacological activities. researchgate.netresearchgate.net They are integral to numerous clinically approved drugs, demonstrating efficacy as:
Antifungal agents (e.g., Fluconazole, Itraconazole) nih.gov
Antiviral agents (e.g., Ribavirin) phcog.com
Anticancer agents (e.g., Letrozole, Anastrozole) phcog.compensoft.net
Antimigraine agents (e.g., Rizatriptan) phcog.com
The stability of the 1,2,4-triazole ring to metabolic degradation further enhances its utility as a pharmacophore in drug design. nih.gov Researchers continue to synthesize and investigate novel 1,2,4-triazole derivatives, exploring their potential as antibacterial, anti-inflammatory, anticonvulsant, and antitubercular agents, among others. nih.govnih.govnih.govgriffith.edu.au This extensive body of research underscores the profound importance of the 1,2,4-triazole heterocycle in the development of new medicines. nih.govmonash.edusci-hub.se
The isothiocyanate group, characterized by the formula R−N=C=S, is a highly reactive and versatile functional group in organic chemistry. ekb.eg Isothiocyanates are noted for their electrophilic nature, with the central carbon atom being susceptible to attack by nucleophiles. zhaojgroup.com This reactivity makes them valuable intermediates in the synthesis of a wide array of organic compounds, particularly nitrogen- and sulfur-containing heterocycles like thioureas and thiazolidines. ekb.eg
One of the most classic applications of an isothiocyanate in organic synthesis is the Edman degradation, a method for sequencing amino acids in a peptide. ekb.eg In this process, phenyl isothiocyanate reacts with the N-terminal amino acid, which is then selectively cleaved off, allowing for stepwise identification of the peptide sequence.
Beyond their role as synthetic intermediates, isothiocyanates are abundant in nature, particularly in cruciferous vegetables like broccoli, cabbage, and mustard. ekb.egzhaojgroup.com The hydrolysis of precursor compounds called glucosinolates releases isothiocyanates, which are responsible for the characteristic pungent flavor of these plants. zhaojgroup.com Many naturally occurring isothiocyanates, such as benzyl isothiocyanate (BITC) and sulforaphane, have been extensively studied for their biological activities.
The academic rationale for the synthesis and investigation of this compound is rooted in the principle of molecular hybridization. This strategy involves combining two or more pharmacophores with known biological activities to create a new hybrid molecule with potentially enhanced efficacy, novel mechanisms of action, or improved selectivity.
In this specific molecule, the two key components are:
The 1,2,4-Triazole Ring: A proven pharmacologically privileged scaffold with a wide range of therapeutic applications. nih.govresearchgate.netgriffith.edu.au
The Benzyl Isothiocyanate (BITC) Moiety: A natural product derivative known for its potent anticancer and chemopreventive properties. researchgate.netresearchgate.netgriffith.edu.au
Numerous preclinical studies have demonstrated that BITC can inhibit the growth of various cancer cells by inducing apoptosis (programmed cell death), causing cell cycle arrest, and generating reactive oxygen species (ROS) that lead to oxidative stress within tumor cells. researchgate.netgriffith.edu.au
Therefore, the investigation of this compound is driven by the hypothesis that covalently linking the stable, versatile 1,2,4-triazole scaffold to the biologically active benzyl isothiocyanate moiety could result in a novel anticancer agent. Researchers would be motivated to explore whether this hybrid compound exhibits synergistic or enhanced antitumor activity compared to its individual components. The triazole ring could improve the molecule's pharmacokinetic properties, while the isothiocyanate group provides a reactive center for potential covalent interactions with biological targets, a mechanism employed by some anticancer drugs. ekb.eg The systematic study of such a molecule allows chemists to explore structure-activity relationships and develop new leads in the quest for more effective cancer therapies. ekb.eg
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-isothiocyanatophenyl)methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c15-8-12-10-3-1-9(2-4-10)5-14-7-11-6-13-14/h1-4,6-7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLIBSFJKAJHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220536 | |
| Record name | 1-[(4-Isothiocyanatophenyl)methyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887405-48-3 | |
| Record name | 1-[(4-Isothiocyanatophenyl)methyl]-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887405-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Isothiocyanatophenyl)methyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Isothiocyanatobenzyl 1h 1,2,4 Triazole and Its Precursors
Strategies for Constructing the 1H-1,2,4-Triazole Core
The formation of the 1,2,4-triazole (B32235) ring is a cornerstone of many synthetic pathways in heterocyclic chemistry. Various strategies have been developed to construct this five-membered ring system, which consists of two carbon atoms and three nitrogen atoms. These methods often involve the cyclization of linear precursors containing the requisite arrangement of nitrogen and carbon atoms.
Direct Cyclization Approaches to 1,2,4-Triazoles
Direct cyclization methods are among the most common and effective strategies for synthesizing the 1,2,4-triazole core. These approaches typically involve the reaction of two components that together provide all the necessary atoms for the heterocyclic ring.
A well-established method for synthesizing 1-substituted-1H-1,2,4-triazoles involves the reaction of a substituted hydrazine (B178648) hydrochloride with formamide (B127407). nih.gov In this reaction, formamide serves as the source for one of the carbon atoms of the triazole ring. The mixture is typically heated to high temperatures to drive the cyclization and dehydration process. nih.gov A variation of this method utilizes microwave irradiation, which can accelerate the reaction between hydrazines and formamide, often in the absence of a catalyst and with excellent tolerance for various functional groups. organic-chemistry.org
Classic named reactions also fall under this category. The Pellizzari reaction involves the condensation of an amide with a hydrazide to form an acyl amidrazone intermediate, which then undergoes intramolecular cyclization to yield the 1,2,4-triazole. utar.edu.myscispace.com Similarly, the Einhorn–Brunner reaction achieves the synthesis of 1,2,4-triazoles through the condensation of hydrazines with diacylamines in the presence of a weak acid. scispace.com
| Reaction Name | Reactants | Key Feature | Reference |
| Formamide Cyclization | Hydrazine hydrochloride, Formamide | Formamide acts as C1 source | nih.gov |
| Pellizzari Reaction | Amide, Hydrazide | Forms acyl amidrazone intermediate | utar.edu.myscispace.com |
| Einhorn–Brunner Reaction | Hydrazine, Diacylamine | Requires weak acid catalyst | scispace.com |
Modern synthetic chemistry has seen the emergence of electrochemical methods for constructing heterocyclic rings. One such approach for synthesizing 1-aryl and 1,5-disubstituted 1,2,4-triazoles involves a multicomponent electrochemical reaction. organic-chemistry.orgisres.org This method uses aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate (B1210297) (NH₄OAc), and an alcohol. organic-chemistry.orgisres.org In this process, the alcohol can serve as both the solvent and a reactant, while ammonium acetate acts as the nitrogen source. organic-chemistry.org The reaction is facilitated by electrochemically generated reactive iodine species and ammonia (B1221849), which avoids the need for harsh chemical oxidants or transition-metal catalysts. organic-chemistry.org
Oxidative methods provide another powerful route to 1,2,4-triazoles. A copper-catalyzed reaction has been developed that uses air as the oxidant. organic-chemistry.org This process involves sequential N-C and N-N bond-forming oxidative coupling reactions, utilizing readily available starting materials. organic-chemistry.org Another strategy employs a metal-free, intermolecular aerobic oxidative process. This reaction proceeds through a cascade of C-H functionalization, the formation of double C=N bonds, and a final oxidative aromatization step to yield the triazole ring. isres.org
| Method | Catalyst/Oxidant | Key Steps | Reference |
| Copper-Catalyzed | Copper salt / Air (O₂) | Sequential N-C and N-N bond formation | organic-chemistry.org |
| Metal-Free Aerobic | None / Air (O₂) | C-H functionalization, C=N formation, Aromatization | isres.org |
Cycloaddition reactions, particularly [3+2] cycloadditions, are a highly efficient way to form five-membered rings. In the context of triazole synthesis, a regiospecific method involves the reaction of an in situ generated nitrile ylide with an aryldiazonium salt. organic-chemistry.org This dipolar [3+2] annulation brings together the three-atom nitrile ylide component and the two-atom diazonium component to directly form the 1,2,4-triazole ring structure. organic-chemistry.org
Isothiocyanates themselves can be valuable starting materials for building the 1,2,4-triazole core. One common pathway involves the reaction of an acid hydrazide with an isothiocyanate (such as phenyl isothiocyanate) to form a thiosemicarbazide (B42300) derivative. scispace.comzhaojgroup.com This intermediate is then cyclized, often in the presence of a base like sodium hydroxide. The cyclization proceeds with the elimination of a molecule of hydrogen sulfide (B99878) to furnish the triazole ring. zhaojgroup.com This method is versatile and allows for the introduction of various substituents onto the triazole core based on the choice of acid hydrazide and isothiocyanate.
Regioselective Alkylation of 1H-1,2,4-Triazole
The alkylation of unsubstituted 1H-1,2,4-triazole with an appropriate benzyl (B1604629) halide is a key step in the synthesis of the target molecule. However, 1H-1,2,4-triazole possesses two nucleophilic nitrogen atoms (N1 and N4), which can lead to the formation of two constitutional isomers: the 1-substituted and the 4-substituted derivatives. Therefore, controlling the regioselectivity of the alkylation is a critical aspect of the synthesis.
Research has shown that the ratio of N1 to N4 alkylation is influenced by several factors, including the nature of the alkylating agent, the base employed, the solvent, and the reaction temperature. researchgate.netsemanticscholar.org Generally, the N1 position is considered to be the more thermodynamically stable site for substitution.
A study on the alkylation of 1,2,4-triazole with 4-nitrobenzyl halides using various bases demonstrated a consistent regioselectivity favoring the 1-substituted isomer with a ratio of approximately 90:10. researchgate.net The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in tetrahydrofuran (B95107) (THF) has been reported to provide a convenient and high-yielding synthesis of 1-substituted-1,2,4-triazoles. researchgate.net Other bases such as potassium carbonate, in conjunction with microwave irradiation and ionic liquids as solvents, have also been employed to achieve regioselective 1-alkylation with excellent yields. semanticscholar.org
The choice of the leaving group on the benzyl moiety can also influence the reaction's outcome. Benzyl bromides are commonly used due to their higher reactivity compared to chlorides.
| Alkylating Agent | Base | Solvent | Conditions | N1:N4 Isomer Ratio | Reference |
|---|---|---|---|---|---|
| 4-Nitrobenzyl halide | DBU | THF | Ambient Temperature | ~90:10 | researchgate.net |
| Alkyl halides | K2CO3 | Ionic Liquid | Microwave, 80°C | Regioselective for N1 | semanticscholar.orgresearchgate.net |
Introduction of the 4-Isothiocyanatobenzyl Moiety
Synthetic Routes to Benzyl Amine Intermediates
A key precursor for the 4-isothiocyanatobenzyl moiety is 4-(aminomethyl)aniline. This diamine can be synthesized through various routes. One common method involves the reduction of 4-nitrobenzonitrile. The nitrile group can be reduced to an aminomethyl group, and the nitro group can be subsequently or concurrently reduced to an aniline. For instance, catalytic hydrogenation using catalysts like Raney Nickel is an effective method for the reduction of nitriles to primary amines. google.com
Alternatively, a precursor such as 4-nitrobenzyl bromide can be used. rsc.org The bromide can be displaced by an amine equivalent, followed by the reduction of the nitro group to an amine. Another approach starts from 4-aminobenzoic acid, which can be converted to the corresponding amide and then reduced to the benzylamine.
Chemical Transformations for Isothiocyanate Group Formation
The conversion of a primary amino group to an isothiocyanate is a well-established transformation in organic synthesis. Several reagents can be employed for this purpose.
A classical method involves the reaction of the primary amine with thiophosgene (B130339) (CSCl₂). wikipedia.org This reaction is generally efficient but is often avoided due to the high toxicity of thiophosgene.
A more common and safer alternative is the use of carbon disulfide (CS₂). researchgate.net In this two-step, one-pot procedure, the amine reacts with carbon disulfide in the presence of a base (like triethylamine (B128534) or DBU) to form a dithiocarbamate (B8719985) salt in situ. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. A variety of desulfurizing agents have been reported, including:
Tosyl chloride : Provides good yields for a range of alkyl and aryl isothiocyanates.
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) : An efficient reagent for this transformation. researchgate.net
Trichloroisocyanuric acid (TCCA)
Propane phosphonic acid anhydride (B1165640) (T3P®)
The choice of reagent and reaction conditions can be optimized to achieve high yields and purity of the desired isothiocyanate.
| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Thiophosgene (CSCl₂) | Inert solvent, often with a base | High efficiency | Highly toxic | wikipedia.org |
| Carbon Disulfide (CS₂) + Desulfurizing Agent | Two-step, one-pot; various bases and solvents | Safer alternative to thiophosgene | Requires a stoichiometric desulfurizing agent | researchgate.netresearchgate.net |
Convergent and Divergent Synthesis Pathways for 1-(4-Isothiocyanatobenzyl)-1H-1,2,4-triazole
The assembly of the final molecule can be achieved through either a convergent or a divergent synthetic strategy. A convergent approach involves the synthesis of the two key fragments—the 1,2,4-triazole and the 4-isothiocyanatobenzyl moiety—separately, followed by their coupling in a final step. A divergent approach would involve building one fragment onto the other in a more linear fashion.
Strategic Coupling of Benzyl and Triazole Fragments
A convergent synthesis represents a highly strategic and often more efficient route. In this approach, 1H-1,2,4-triazole is coupled with a pre-synthesized 4-isothiocyanatobenzyl halide, such as 4-isothiocyanatobenzyl bromide.
The synthesis of the required 4-isothiocyanatobenzyl bromide can be envisioned starting from p-nitrotoluene. Bromination of the methyl group, for instance using N-bromosuccinimide (NBS) and a radical initiator, would yield 4-nitrobenzyl bromide. researchgate.net The nitro group can then be reduced to an amine, which is subsequently converted to the isothiocyanate as described in section 2.2.2.
The final coupling step would then involve the regioselective N-alkylation of 1H-1,2,4-triazole with the synthesized 4-isothiocyanatobenzyl bromide. Based on the literature, using a base like DBU in THF would be expected to favor the formation of the desired 1-substituted product, this compound. researchgate.net This convergent strategy allows for the purification of the individual fragments before the final coupling, which can simplify the purification of the final product.
Structural Elucidation and Advanced Spectroscopic Characterization of 1 4 Isothiocyanatobenzyl 1h 1,2,4 Triazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
The ¹H-NMR spectrum of 1-(4-isothiocyanatobenzyl)-1H-1,2,4-triazole is expected to exhibit distinct signals corresponding to each type of proton in the molecule. Based on data from analogous structures, the chemical shifts can be predicted with a high degree of accuracy. urfu.rursc.org
The protons of the 1,2,4-triazole (B32235) ring are anticipated to appear as two singlets in the downfield region, typically between δ 8.0 and 9.0 ppm. The methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) group would likely present as a sharp singlet around δ 5.5-5.7 ppm, indicating no adjacent protons to couple with. rsc.org The four aromatic protons on the para-substituted benzene (B151609) ring are expected to form a characteristic AA'BB' system, appearing as two distinct doublets. The doublet closer to the electron-withdrawing isothiocyanate group would be shifted further downfield compared to the other pair.
Table 1: Predicted ¹H-NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Triazole-H (C5-H) | ~8.6 | Singlet |
| Triazole-H (C3-H) | ~8.0 | Singlet |
| Aromatic-H (ortho to -CH₂-) | ~7.4 | Doublet |
| Aromatic-H (ortho to -NCS) | ~7.3 | Doublet |
| Benzyl-H (-CH₂-) | ~5.6 | Singlet |
The ¹³C-NMR spectrum provides insight into the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
The two carbon atoms of the triazole ring are expected to resonate at approximately δ 152 ppm and δ 145 ppm. The methylene bridge carbon (-CH₂-) would likely appear around δ 52-54 ppm. rsc.org The aromatic carbons will show four signals: two for the substituted carbons and two for the protonated carbons. The carbon atom of the isothiocyanate group (-NCS) is highly deshielded and is predicted to have a chemical shift in the range of δ 130-140 ppm.
Table 2: Predicted ¹³C-NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Triazole-C (C5) | ~152 |
| Triazole-C (C3) | ~145 |
| Isothiocyanate (-NCS) | ~135 |
| Aromatic-C (C-NCS) | ~138 |
| Aromatic-C (C-CH₂-) | ~133 |
| Aromatic-C (CH, ortho to -CH₂-) | ~129 |
| Aromatic-C (CH, ortho to -NCS) | ~126 |
| Benzyl-C (-CH₂-) | ~53 |
While one-dimensional NMR provides chemical shift data, two-dimensional (2D) NMR experiments are crucial for confirming the structural assembly of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this molecule, a key correlation would be observed between the ortho and meta protons on the aromatic ring, confirming their neighboring positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link the proton signals of the triazole and aromatic rings, as well as the methylene bridge, to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity (2-3 bonds). Key correlations would be expected from the methylene protons (-CH₂-) to the C-1 carbon of the benzene ring and to the N-1 substituted carbon of the triazole ring. Furthermore, correlations from the aromatic protons to their neighboring carbons would solidify the substitution pattern.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are powerful for identifying the specific functional groups present in a molecule.
The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of the isothiocyanate and triazole moieties.
The most prominent feature in the IR spectrum is the intense and sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate group (-N=C=S). This band typically appears in the 2000-2100 cm⁻¹ region. The stretching vibrations of the C=N bonds within the triazole ring are expected to produce strong to medium bands in the 1500-1600 cm⁻¹ range. pnrjournal.comsapub.org Other characteristic vibrations include the C-N stretching of the triazole ring. sapub.org
Table 3: Key Vibrational Mode Assignments for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Isothiocyanate (-NCS) | Asymmetric Stretch | 2000 - 2100 | Very Strong, Sharp |
| Triazole Ring (C=N) | Stretch | 1500 - 1600 | Medium to Strong |
| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | Medium |
| Triazole Ring (C-N) | Stretch | 1300 - 1370 | Medium |
| Benzyl (C-N) | Stretch | ~1350 | Medium |
The C-H stretching vibrations provide clear distinctions between the aromatic and aliphatic portions of the molecule.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene and triazole rings are expected to appear as multiple weak to medium bands in the region of 3000-3150 cm⁻¹. pnrjournal.com
Aliphatic C-H Stretching: The symmetric and asymmetric stretching vibrations of the methylene (-CH₂-) group in the benzyl moiety will give rise to medium intensity bands in the region just below 3000 cm⁻¹, typically between 2850 and 2960 cm⁻¹.
The distinct separation of these C-H stretching frequencies in the IR and Raman spectra provides a clear signature for the presence of both sp²- and sp³-hybridized carbon-hydrogen bonds within the molecular structure.
Spectroscopic Signatures of the 1,2,4-Triazole Ring System
The spectroscopic profile of this compound is significantly defined by the constituent 1,2,4-triazole ring. This heterocyclic moiety exhibits characteristic signals in both nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which allows for its unambiguous identification.
In ¹H NMR spectroscopy, the protons attached to the carbon atoms of the 1,2,4-triazole ring typically appear as singlets in the chemical shift range of δ 5.3 to 8.5 ppm, depending on the substitution pattern and solvent. sapub.org For instance, the proton signal for the C-H of a triazole ring has been observed as a singlet between 5.32-5.87 ppm in certain derivatives. sapub.org
In Fourier-transform infrared (FT-IR) spectroscopy, the 1,2,4-triazole ring displays several characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed around 3032-3097 cm⁻¹. researchgate.net The stretching vibrations of the endocyclic C=N and N=N bonds are found in the range of 1562-1598 cm⁻¹ and around 1543 cm⁻¹, respectively. sapub.orgresearchgate.net Furthermore, the C-N stretching of the triazole ring can be identified by bands between 1313-1365 cm⁻¹. sapub.org
| Spectroscopic Technique | Signature | Typical Range / Value | Reference |
|---|---|---|---|
| ¹H NMR | Triazole C-H Proton (δ) | 5.3 - 8.5 ppm | sapub.org |
| FT-IR | Aromatic C-H Stretch (cm⁻¹) | 3032 - 3097 cm⁻¹ | researchgate.net |
| FT-IR | C=N Stretch (cm⁻¹) | 1562 - 1598 cm⁻¹ | sapub.org |
| FT-IR | N=N Stretch (cm⁻¹) | ~1543 cm⁻¹ | researchgate.net |
| FT-IR | C-N Stretch (cm⁻¹) | 1313 - 1365 cm⁻¹ | sapub.org |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Electronic Transitions and Chromophoric Analysis
The UV-Vis spectrum of this compound is governed by the electronic transitions within its chromophoric components. A chromophore is a part of a molecule responsible for its color by absorbing light in the visible or ultraviolet region. The primary chromophores in this molecule are the benzene ring, the 1,2,4-triazole ring, and the isothiocyanate group (-N=C=S).
The absorption of UV or visible radiation leads to the promotion of electrons from a lower energy orbital to a higher energy one. uobabylon.edu.iq In this molecule, two main types of electronic transitions are expected:
π → π (pi to pi star) transitions:* These occur in the aromatic benzene and triazole rings, as well as the C=N and C=S double bonds of the isothiocyanate group. These transitions are typically of high intensity.
n → π (n to pi star) transitions:* These involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen and sulfur atoms, to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions.
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unequivocal confirmation of a compound's molecular formula by measuring its mass with extremely high precision. For this compound, the molecular formula is C₁₀H₈N₄S. nih.gov
HRMS can distinguish between compounds with the same nominal mass but different elemental compositions by measuring the mass-to-charge ratio (m/z) to four or more decimal places. The theoretical exact mass of C₁₀H₈N₄S, calculated from the most abundant isotopes of each element, is 216.04696745 Da. nih.gov An experimental HRMS measurement yielding a value that matches this theoretical mass within a very narrow tolerance (typically < 5 ppm) provides definitive confirmation of the molecular formula. This level of precision is essential for distinguishing the target compound from other potential isomers or compounds of similar mass.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₈N₄S | nih.gov |
| Theoretical Exact Mass (Monoisotopic) | 216.04696745 Da | nih.gov |
| Expected Experimental HRMS Result (m/z) | ~216.0470 [M+H]⁺ or other adducts |
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Elucidation of Molecular Conformation and Bond Geometries
Based on the analysis of other substituted 1,2,4-triazole derivatives, the molecular structure of this compound is expected to feature several key characteristics. mdpi.commdpi.com Both the 1,2,4-triazole and the benzene rings are anticipated to be essentially planar. However, the molecule possesses rotational freedom around the C-C and C-N single bonds of the methylene bridge (-CH₂-). This allows for a range of possible conformations, with the dihedral angle between the planes of the triazole and benzene rings being a defining conformational parameter. In related structures, this twist angle can vary significantly depending on the steric and electronic effects of the substituents. mdpi.com The bond lengths and angles within the triazole and benzene rings are expected to fall within the typical ranges for aromatic heterocyclic and carbocyclic systems, respectively.
Analysis of Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in the crystal lattice is directed by a network of non-covalent intermolecular interactions. The unique structure of the triazole ring, with its electron-rich nitrogen atoms, makes it a key player in forming supramolecular assemblies. jlu.edu.cnresearchgate.net For this compound, several types of interactions are expected to be significant:
Hydrogen Bonds: Although the molecule lacks classic hydrogen bond donors like -NH or -OH, weak C-H···N hydrogen bonds involving the triazole nitrogen atoms as acceptors are highly probable.
π-π Stacking: The planar aromatic systems of the triazole and benzene rings are likely to engage in π-π stacking interactions, where the rings arrange themselves in a parallel or offset fashion. nih.gov These interactions are a major cohesive force in the crystal packing of many aromatic compounds. nih.gov
The interplay of these forces dictates the final supramolecular architecture, influencing the compound's physical properties such as melting point and solubility.
| Interaction Type | Description | Potential Sites in Molecule |
|---|---|---|
| π-π Stacking | Attractive interaction between aromatic rings | Benzene-Benzene, Triazole-Triazole, Benzene-Triazole |
| C-H···N Hydrogen Bonds | Weak hydrogen bond between a C-H donor and a nitrogen acceptor | Aromatic C-H donors; Triazole nitrogen acceptors |
| Van der Waals Forces | General non-specific attractive/repulsive forces | Entire molecular surface |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment of this compound
Please note: An extensive search of scientific literature and chemical databases did not yield specific thermogravimetric analysis (TGA) data for the compound this compound. Therefore, to provide an insight into its expected thermal stability, this section discusses the thermal behavior of structurally related 1,2,4-triazole derivatives. The following data should be interpreted as a general indication of the thermal properties of this class of compounds and not as experimental results for this compound itself.
Thermogravimetric analysis is a crucial technique for assessing the thermal stability of a compound by measuring its change in mass as a function of temperature. This analysis provides valuable information about decomposition patterns, thermal stability limits, and the composition of the material.
Studies on various 1,2,4-triazole derivatives have demonstrated a range of thermal stabilities, which are significantly influenced by the nature of the substituents on the triazole ring and any attached moieties. For instance, some synthesized 1,2,4-triazole derivatives have been reported to be thermally stable up to approximately 200°C, after which they undergo a single-step degradation process. jocpr.com The decomposition temperature range for these compounds was observed to be between 200°C and 400°C. jocpr.com
In contrast, research on energetic 1,2,4-triazole derivatives has indicated multi-step decomposition mechanisms. rsc.org This highlights the profound impact of substituent groups on the thermal decomposition pathway. For the parent 1,2,4-triazole, a thermogram has shown two endothermic peaks at 121.98°C and 210.42°C, suggesting a multi-stage thermal decomposition process. researchgate.net
The thermal behavior of fused 1,2,4-triazole systems has also been investigated, revealing that their thermal stability is directly dependent on their molecular structure. researchgate.net For example, the decomposition of certain fused 1,2,4-triazoles in an inert atmosphere occurs in two main stages, while in an air atmosphere, at least three stages of decomposition are observed. researchgate.net Furthermore, some energetic salts based on a fused-triazole backbone have exhibited remarkably high thermal decomposition temperatures, ranging from 202°C to 293°C. nsf.gov
Given that this compound possesses both a 1,2,4-triazole ring and a benzyl isothiocyanate group, its thermal stability would be influenced by the thermal lability of both these structural features. The benzyl and isothiocyanate groups would likely play a significant role in the initial stages of thermal decomposition. Without experimental data, it is hypothesized that the decomposition might be initiated by the cleavage of the bond between the benzyl group and the triazole ring or the degradation of the isothiocyanate functionality.
To provide a clearer, albeit generalized, picture of the thermal stability of related compounds, the following table summarizes findings for various 1,2,4-triazole derivatives.
| Compound Type | Onset Decomposition Temperature (°C) | Decomposition Characteristics |
| Substituted 1,2,4-triazole derivatives | ~200 | Single-step degradation between 200-400°C jocpr.com |
| Fused 1,2,4-triazole energetic salts | 202 - 293 | Dependent on the specific salt nsf.gov |
| Parent 1,2,4-triazole | 121.98 (first endothermic peak) | Two-stage decomposition researchgate.net |
It is imperative to conduct experimental TGA on this compound to determine its precise thermal decomposition profile and to ascertain the specific temperatures at which weight loss occurs, the number of decomposition steps, and the kinetics of its thermal degradation.
Chemical Reactivity and Derivatization Strategies of 1 4 Isothiocyanatobenzyl 1h 1,2,4 Triazole
Reactivity of the Isothiocyanate Functional Group
The isothiocyanate (–N=C=S) group is a potent electrophile, characterized by a central carbon atom that is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in chemical synthesis, allowing for the formation of a diverse array of sulfur- and nitrogen-containing derivatives.
Reactions with Nucleophiles (e.g., amines, thiols, alcohols) to Form Thio-derivatives
The primary mode of reaction for the isothiocyanate group is its addition reaction with various nucleophiles. These reactions are typically efficient and proceed under mild conditions, making them valuable for creating more complex molecules. The general mechanism involves the attack of the nucleophile on the central carbon of the –N=C=S group, followed by protonation of the resulting intermediate.
Reaction with Amines: Primary and secondary amines readily react with 1-(4-isothiocyanatobenzyl)-1H-1,2,4-triazole to form the corresponding N,N'-disubstituted thiourea (B124793) derivatives. This is one of the most common and reliable reactions of isothiocyanates.
Reaction with Thiols: Thiols (mercaptans) react in a similar fashion to amines, attacking the isothiocyanate carbon to yield dithiocarbamate (B8719985) esters. This reaction is often pH-dependent. dntb.gov.ua
Reaction with Alcohols: Alcohols are generally less reactive towards isothiocyanates than amines or thiols. However, under basic conditions or with the use of a catalyst, they can add to the isothiocyanate group to form thiocarbamates (also known as thionocarbamates or thiourethanes).
The table below summarizes the expected products from the reaction of this compound with common nucleophiles.
| Nucleophile (Nu-H) | General Structure | Product Class |
| Primary/Secondary Amine | R-NH₂ / R₂NH | Thiourea |
| Thiol | R-SH | Dithiocarbamate |
| Alcohol | R-OH | Thiocarbamate |
Interactive Data Table: Click on a product class to view the general structure of the resulting derivative.
Cycloaddition Reactions Involving the Isothiocyanate Moiety
The cumulative double bond system (N=C=S) of the isothiocyanate group enables it to participate in various cycloaddition reactions. These reactions are powerful tools for the construction of heterocyclic rings. Depending on the reaction partner, the C=S or the C=N bond of the isothiocyanate can be involved.
For instance, isothiocyanates can undergo [2+3] cycloadditions with 1,3-dipoles or [2+4] cycloadditions (Diels-Alder type reactions) with suitable dienes. They can also react with compounds containing strained rings or other reactive species to form five- or six-membered heterocycles. These reactions often lead to the synthesis of thiazoles, thiadiazoles, and other sulfur- and nitrogen-containing ring systems. The specific outcome is highly dependent on the substrate, reagents, and reaction conditions. For example, the reaction of an isothiocyanate with hydrazine (B178648) derivatives can lead to the formation of various substituted 1,2,4-triazoles after cyclization of the initial adduct. researchgate.netidosi.org
Reactivity of the 1,2,4-Triazole (B32235) Heterocycle
The 1,2,4-triazole ring is an aromatic heterocycle containing three nitrogen atoms. Its chemical properties are influenced by the high electronegativity of these nitrogen atoms, which results in a π-deficient ring system. In the specific case of this compound, the presence of the benzyl (B1604629) substituent at the N1 position significantly influences its reactivity compared to the parent, unsubstituted heterocycle.
Protonation Behavior and Preferred Site of Protonation
The 1,2,4-triazole ring is basic due to the presence of lone pairs on its nitrogen atoms. wikipedia.org The pKa of the protonated 1,2,4-triazole is approximately 2.45. wikipedia.org In this compound, there are two potential sites for protonation on the triazole ring: the N2 and N4 atoms.
Theoretical and experimental studies on the parent 1H-1,2,4-triazole show that the N4 position is the preferred site of protonation. chemicalbook.comdnu.dp.ua The N4 atom is a "pyridine-type" nitrogen, and its lone pair is not as involved in the aromatic sextet as the "pyrrole-type" N1 nitrogen. Since the N1 position in the target molecule is already occupied by the benzyl group, the most basic site remains the N4 atom. Protonation at N2 is less favorable. Therefore, in the presence of acid, the compound is expected to form a triazolium cation with the proton located at the N4 position.
| Nitrogen Position | Type | Availability of Lone Pair | Likelihood of Protonation |
| N1 | Pyrrole-type (Substituted) | Engaged in bonding with benzyl group | Not available |
| N2 | Pyridine-type | Available, but sterically hindered | Low |
| N4 | Pyridine-type | Available and accessible | High (Preferred Site) |
Interactive Data Table: Compare the properties of the nitrogen atoms in the triazole ring.
Tautomeric Equilibria and their Influence on Reactivity
Prototropic tautomerism is a key feature of unsubstituted 1,2,4-triazole, which can exist in equilibrium between the 1H- and 4H- forms. ijsr.net This equilibrium can significantly affect the molecule's reactivity, as the different tautomers present different reactive sites for substitution.
However, in This compound , the presence of the benzyl substituent on the N1 nitrogen atom "locks" the ring into the 1H-tautomeric form. The covalent bond between N1 and the benzylic carbon prevents the migration of a proton between the ring nitrogens.
This lack of tautomerism simplifies the reactivity profile of the triazole moiety. Unlike N-unsubstituted or C-substituted triazoles that can react via different tautomeric forms, the reaction pathways for this molecule are more predictable. For example, alkylation or acylation reactions that might otherwise occur at N1 in an unsubstituted triazole are precluded. The reactivity is confined to the N2 and N4 positions (for quaternization) and the distinct isothiocyanate functional group.
Chemical Modifications of the Benzyl Linker
The benzyl linker in this compound provides a scaffold that can be chemically modified to alter the properties of the molecule, such as its solubility, spacing, and steric hindrance. While the isothiocyanate and triazole moieties are generally more reactive, the aromatic character of the benzyl group allows for electrophilic and nucleophilic substitution reactions under specific conditions.
Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation and acylation, can introduce functional groups onto the benzene (B151609) ring. These reactions typically require strong activating groups on the ring or harsh reaction conditions, which might also affect the isothiocyanate or triazole groups. Therefore, careful selection of reagents and reaction conditions is crucial to achieve selective modification of the benzyl linker. For instance, nitration could be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group, which can be further reduced to an amine for subsequent derivatization.
Another potential modification strategy involves the benzylic methylene (B1212753) group. Deprotonation of this position using a strong base could generate a carbanion, which can then react with various electrophiles. However, the acidity of these protons is relatively low, necessitating the use of potent bases.
It is important to note that direct modification of the benzyl linker while preserving the highly reactive isothiocyanate group presents a significant synthetic challenge. Often, a more practical approach involves the synthesis of the desired substituted benzyl halide or amine first, followed by the introduction of the triazole and isothiocyanate functionalities.
Synthesis of Advanced Derivatives through Conjugation Chemistry
The isothiocyanate group of this compound is a key functional handle for conjugation chemistry. Isothiocyanates are well-known for their high reactivity towards primary and secondary amines, forming stable thiourea linkages. This reaction is highly efficient and proceeds readily under mild conditions, making it a popular choice for bioconjugation and materials science applications.
Covalent Linkage to Macromolecules or Surfaces (e.g., polymer scaffolds)
The covalent attachment of this compound to macromolecules or surfaces, such as polymer scaffolds, is a powerful strategy to impart the specific chemical and biological properties of the triazole moiety to the bulk material. This is particularly relevant in the development of functional biomaterials for tissue engineering, drug delivery, and diagnostics.
The primary method for achieving this covalent linkage is through the reaction of the isothiocyanate group with amine functionalities present on the surface of the polymer scaffold. Many biocompatible polymers, both natural and synthetic, can be functionalized to introduce primary amine groups.
Commonly Used Amine-Functionalized Polymer Scaffolds:
| Polymer Scaffold | Method of Amine Functionalization |
| Poly(lactic-co-glycolic acid) (PLGA) | Surface hydrolysis followed by coupling with diamines (e.g., ethylenediamine) |
| Poly(ε-caprolactone) (PCL) | Plasma treatment with ammonia (B1221849) or allylamine |
| Chitosan | Naturally occurring primary amine groups |
| Polyethylene glycol (PEG) | Use of amine-terminated PEG derivatives |
| Poly(vinyl chloride) (PVC) | Chemical modification to introduce amine groups |
The conjugation reaction is typically carried out by incubating the amine-functionalized polymer scaffold in a solution of this compound in a suitable organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a non-nucleophilic base to facilitate the reaction.
Table of Reaction Parameters for Polymer Conjugation:
| Parameter | Typical Range/Condition |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 2 to 24 hours |
| Base (optional) | Triethylamine (B128534), N,N-Diisopropylethylamine |
| Concentration of Reagents | Dependent on the density of surface amine groups and desired degree of functionalization |
The successful covalent linkage of this compound to the polymer surface can be confirmed using various surface characterization techniques.
Table of Characterization Techniques for Functionalized Scaffolds:
| Technique | Information Obtained |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface, confirming the presence of nitrogen and sulfur from the conjugated molecule. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of characteristic vibrational bands of the triazole ring and the thiourea linkage. |
| Contact Angle Measurement | Changes in surface wettability, indicating successful surface modification. |
| Scanning Electron Microscopy (SEM) | Morphological analysis of the scaffold surface before and after functionalization. |
The resulting polymer scaffolds, functionalized with the 1H-1,2,4-triazole moiety, can exhibit altered surface properties, such as enhanced hydrophilicity and specific interactions with biological systems, which are attributable to the unique chemical nature of the triazole ring.
Computational and Theoretical Investigations of 1 4 Isothiocyanatobenzyl 1h 1,2,4 Triazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. For 1-(4-isothiocyanatobenzyl)-1H-1,2,4-triazole, these methods can elucidate its stability, reactivity, and potential interactions.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. semanticscholar.org It is employed to determine the optimized geometry of a molecule, corresponding to its most stable, lowest-energy conformation. DFT calculations for 1,2,4-triazole (B32235) derivatives involve selecting a functional (like B3LYP) and a basis set (like 6-31G(d,p) or cc-pVDZ) to solve the Schrödinger equation in an approximate manner. researchgate.netepstem.net This process yields crucial structural parameters such as bond lengths, bond angles, and dihedral angles. epstem.net The results from these calculations provide a detailed three-dimensional model of the molecule's structure, which is essential for understanding its physical and chemical properties. semanticscholar.orgresearchgate.net
Table 1: Key Aspects of DFT Geometry Optimization
| Parameter | Description | Significance |
| Functional | Approximates the exchange-correlation energy, a key component of the total electronic energy (e.g., B3LYP). | The choice of functional impacts the accuracy of the calculated properties. |
| Basis Set | A set of mathematical functions used to build the molecular orbitals (e.g., 6-31G(d,p)). | A larger basis set generally provides more accurate results but requires more computational resources. |
| Optimized Geometry | The lowest-energy arrangement of atoms in the molecule. | Represents the most probable structure of the molecule and serves as the foundation for calculating other properties. |
| Structural Parameters | Bond lengths, bond angles, and dihedral angles. | These values define the molecule's 3D shape and can be compared with experimental data (e.g., from X-ray crystallography) to validate the computational model. |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. nih.govnih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.govnih.gov For 1,2,4-triazole derivatives, the distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to participate in electron-donating and electron-accepting interactions, respectively. researchgate.net
Table 2: Parameters from Frontier Molecular Orbital Analysis
| Parameter | Symbol | Description | Chemical Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | The energy of the outermost electron-containing orbital. | Relates to the molecule's electron-donating ability (nucleophilicity). Higher energy indicates a better electron donor. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | The energy of the lowest-energy orbital that can accept an electron. | Relates to the molecule's electron-accepting ability (electrophilicity). Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Energy Gap | ΔE | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | An indicator of chemical reactivity and stability. A smaller gap signifies higher reactivity. nih.gov |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which are crucial for predicting its interaction with other chemical species. researchgate.net In an MEP map, regions of negative potential (typically colored red) are associated with high electron density and are susceptible to electrophilic attack. researchgate.netfrontiersin.org Regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netfrontiersin.org For 1,2,4-triazole derivatives, MEP maps can highlight the negative potential around the nitrogen atoms of the triazole ring, indicating their role as hydrogen bond acceptors. researchgate.netresearchgate.net
Fukui functions and indices are used within the framework of DFT to identify the most reactive sites within a molecule. nih.gov These indices quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for a more detailed and localized picture of reactivity than what is provided by MEP maps alone.
The Fukui function for nucleophilic attack (f+) identifies the sites most likely to accept an electron, thus indicating the primary electrophilic centers.
The Fukui function for electrophilic attack (f-) identifies the sites most likely to donate an electron, highlighting the primary nucleophilic centers.
By calculating these indices for each atom in this compound, one can precisely pinpoint the atoms most likely to be involved in chemical reactions.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. acadpubl.eu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization. acadpubl.eu
Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. epstem.net
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. epstem.net These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated spectrum is often scaled by a factor to account for approximations in the computational method and to improve agreement with experimental IR and Raman spectra. epstem.net This comparison is a powerful tool for structural elucidation. researchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. The calculation provides the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption band. These theoretical predictions help in interpreting experimental UV-Vis spectra and understanding the electronic transitions within the molecule, such as π → π* transitions. nih.gov
Table 3: Comparison of Theoretical and Experimental Spectroscopic Data
| Spectroscopic Method | Theoretical Output | Experimental Data | Purpose of Comparison |
| Infrared (IR) | Vibrational frequencies (cm-1) and intensities. | Absorption bands (cm-1) and their intensities. | Assignment of functional groups and confirmation of molecular structure. |
| Raman | Raman scattering activities and frequencies (cm-1). | Raman shifts (cm-1) and intensities. | Complements IR spectroscopy for vibrational analysis. |
| UV-Vis | Absorption wavelengths (λmax) and oscillator strengths. | Wavelength of maximum absorbance and molar absorptivity. | Identification of electronic transitions and confirmation of the conjugated system. |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a specific compound like this compound, these simulations would provide critical insights into its behavior at the atomic level in different environments.
Conformational Analysis and Stability in Various Solvents
Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms that can be achieved through the rotation of its single bonds. The benzyl (B1604629) group and the triazole ring are connected by a methylene (B1212753) bridge, allowing for considerable rotational freedom. MD simulations would track the torsional angles to identify the most stable, low-energy conformations of the molecule.
The stability of these conformations is highly dependent on the surrounding solvent. Simulations would typically be run in a variety of solvents with differing polarities (e.g., water, methanol, chloroform, cyclohexane) to observe how solvent-solute interactions influence the molecule's preferred shape. Key parameters such as the root-mean-square deviation (RMSD) and radius of gyration (Rg) would be monitored to assess the stability of the molecule's structure over the simulation time. For 1,2,4-triazole derivatives, it is known that they exhibit good stability in various media, which is a factor in their use as scaffolds in drug design. pensoft.net
Table 5.2.1: Illustrative Data for Conformational Stability in Different Solvents (Hypothetical) (Note: This table is a hypothetical representation of expected results. No specific data was found for this compound.)
| Solvent | Dielectric Constant | Average RMSD (Å) | Average Radius of Gyration (Rg) (Å) | Predominant Conformation |
|---|---|---|---|---|
| Water | 80.1 | - | - | - |
| Methanol | 32.7 | - | - | - |
| Chloroform | 4.8 | - | - | - |
| Cyclohexane | 2.0 | - | - | - |
Investigation of Intermolecular Interaction Energies in Solution
MD simulations are also employed to quantify the interaction energies between the solute (this compound) and the solvent molecules. These energies are composed of van der Waals (short-range repulsive and attractive forces) and electrostatic (Coulombic) components. The ability of the 1,2,4-triazole moiety to form hydrogen bonds, as well as engage in dipole-dipole and π-stacking interactions, would be a primary focus of this analysis. pensoft.net
By calculating these interaction energies, researchers can understand the solvation process and how the compound integrates into the solvent structure. For instance, in polar solvents like water, strong hydrogen bonds would be expected to form with the nitrogen atoms of the triazole ring. In acidic media, the interactions can change significantly due to protonation. nih.gov Methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used to calculate the binding free energy between molecules. pensoft.net
Table 5.2.2: Illustrative Intermolecular Interaction Energy Components (Hypothetical) (Note: This table is a hypothetical representation of expected results. No specific data was found for this compound.)
| Solvent | Van der Waals Energy (kJ/mol) | Electrostatic Energy (kJ/mol) | Total Interaction Energy (kJ/mol) |
|---|---|---|---|
| Water | - | - | - |
| Methanol | - | - | - |
| Chloroform | - | - | - |
Tautomerism and Isomerization Pathways
Tautomers are structural isomers of chemical compounds that readily interconvert. The 1,2,4-triazole ring is known for prototropic tautomerism, where a proton migrates between the nitrogen atoms of the ring. This phenomenon is crucial for understanding the chemical reactivity and biological interactions of triazole-based molecules. researchgate.net
Assessment of Relative Stabilities of Different Tautomeric Forms
For a 1-substituted 1,2,4-triazole such as this compound, the substitution is at the N1 position. However, tautomerism involving proton shifts to other nitrogen atoms (N2 or N4) could theoretically occur, though the 1H form is generally the most stable for N-substituted triazoles. nih.gov
Quantum-chemical calculations, typically using Density Functional Theory (DFT), are the standard method to assess the relative stabilities of different tautomers. researchgate.net These calculations would determine the ground-state energies of the possible tautomeric forms (e.g., 1H, 2H, and 4H isomers, if they were possible and stable). The tautomer with the lowest calculated energy is considered the most stable. The energy difference between tautomers allows for the calculation of their expected population distribution at equilibrium, often weighted by the Boltzmann distribution. The surrounding solvent can also influence the relative stability of tautomers, a factor that is modeled using methods like the Polarizable Continuum Model (PCM).
Table 5.3.1: Illustrative Relative Energies of Tautomers (Hypothetical) (Note: This table is a hypothetical representation of expected results. No specific data was found for this compound.)
| Tautomeric Form | Relative Energy in Gas Phase (kJ/mol) | Relative Energy in Water (PCM) (kJ/mol) | Boltzmann Population at 298 K (Gas Phase) |
|---|---|---|---|
| 1H-tautomer | - | - | - |
| 2H-tautomer | - | - | - |
| 4H-tautomer | - | - | - |
Detailed Study of Protonation Routes and Equilibrium Constants
Computational studies can map the potential energy surface for the protonation of the this compound molecule. The triazole ring contains several nitrogen atoms that can act as protonation sites. Theoretical calculations would identify the most likely site of protonation by comparing the energies of the resulting conjugate acids. The N4 atom is often a favorable site for protonation in 1,2,4-triazole systems.
Furthermore, these computational methods can be used to predict the acid dissociation constant (pKa) of the protonated species. This value is critical for understanding the compound's behavior in different pH environments. The equilibrium constants (Ka) for the protonation/deprotonation reactions can be derived from the calculated free energy changes (ΔG) associated with these processes in solution.
Exploratory Applications and Research Directions
Role as a Key Intermediate in Complex Molecular Synthesis
The structural attributes of 1-(4-isothiocyanatobenzyl)-1H-1,2,4-triazole, namely the electrophilic carbon atom of the isothiocyanate group and the nucleophilic nitrogen atoms of the triazole ring, position it as a versatile substrate for the synthesis of more complex molecules.
Precursor for Novel Heterocyclic Architectures and Scaffolds
The isothiocyanate moiety (-N=C=S) is a well-established precursor for a wide array of sulfur- and nitrogen-containing heterocycles. researchgate.net Its reaction with various nucleophiles provides access to complex molecular scaffolds. A primary application is in the synthesis of thiosemicarbazides, which are key intermediates for several heterocyclic systems. For instance, the reaction of an isothiocyanate with a hydrazide yields a 1,4-disubstituted thiosemicarbazide (B42300). nih.gov These intermediates can then undergo intramolecular cyclization under acidic or basic conditions to form different five-membered rings.
Under acidic conditions, cyclization typically yields 2-amino-1,3,4-thiadiazole (B1665364) derivatives. nih.govnih.gov Conversely, treatment with a base favors cyclization to a 1,2,4-triazole-3-thione. nih.gov Given this reactivity, this compound can serve as a starting material for molecules incorporating two triazole rings or a triazole and a thiadiazole ring, linked by a benzyl (B1604629) group.
Furthermore, these intermediates can be used to construct fused heterocyclic systems. For example, 4-amino-1,2,4-triazole-3-thiones, which can be derived from isothiocyanates, react with α-halocarbonyl compounds or chalcones to form fused nih.govmdpi.comresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netorganic-chemistry.orgthiadiazines or triazolo-thiadiazepines, respectively. mdpi.comnih.govresearchgate.net This highlights the potential of the title compound to generate diverse and complex chemical entities.
| Reactant with Isothiocyanate | Intermediate Formed | Resulting Heterocyclic Scaffold | Cyclization Condition |
|---|---|---|---|
| Hydrazide (R-CONHNH₂) | Thiosemicarbazide | 1,3,4-Thiadiazole | Acidic (e.g., H₂SO₄) |
| Hydrazide (R-CONHNH₂) | Thiosemicarbazide | 1,2,4-Triazole-3-thione | Basic (e.g., NaOH) |
| Amine (R-NH₂) | Thiourea (B124793) | Thiadiazole (multi-step) | Varies |
Building Block in Multi-component Organic Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. Isothiocyanates are valuable electrophilic components in various MCRs. researchgate.netmdpi.com The electrophilic carbon of the -N=C=S group in this compound can readily react with nucleophiles. wikipedia.org This reactivity allows it to be incorporated into complex structures built through sequential bond-forming events in one pot.
While specific MCRs employing this compound are not extensively documented, its structure is analogous to other isothiocyanates used in the synthesis of heterocyclic libraries. For example, it could potentially participate in reactions with an amine and an isocyanide to build complex thiourea derivatives or engage in cycloaddition reactions to form other heterocyclic systems. mdpi.com The presence of the 1,2,4-triazole (B32235) moiety adds another dimension, offering potential coordination sites or acting as a stable, polar substituent that can influence the biological activity or material properties of the final MCR product.
Applications in Materials Science
The unique electronic and structural properties of the 1,2,4-triazole ring, combined with the versatile reactivity of the isothiocyanate group, suggest significant potential for this compound in the field of materials science. lifechemicals.com
Integration into Functional Polymers and Composites
The isothiocyanate group is a reactive handle that can be used to chemically bond the molecule to polymer backbones, surfaces, or nanoparticles. mdpi.com This covalent attachment can be achieved by reacting the isothiocyanate with polymers containing nucleophilic functional groups, such as primary amines (-NH₂), to form thiourea linkages. This approach allows for the surface modification of materials or the creation of functional polymer composites where the properties of the triazole moiety are imparted to the bulk material.
Furthermore, polymers containing the 1,2,4-triazole ring in their structure have been investigated for specialized applications. For instance, poly(1-vinyl-1,2,4-triazole) (PVT) has been studied as a water-soluble dielectric layer in organic field-effect transistors, demonstrating low leakage current and high breakdown voltage. researchgate.net Conjugated polymers that incorporate alternating 1-alkyl-1,2,4-triazole units have also been synthesized and show promise for solution-processable electronic devices. rsc.org The title compound could serve as a monomer or a functionalizing agent to create new polymers with tailored dielectric, thermal, or conductive properties.
Development of Electronic and Optical Materials
Derivatives of 1,2,4-triazole are of growing interest for their applications in optoelectronics. mdpi.com The high nitrogen content and aromatic nature of the triazole ring contribute to its distinct electronic characteristics. researchgate.net Many triazole derivatives exhibit strong luminescence with high quantum yields, making them candidates for use as emitters in organic light-emitting diodes (OLEDs) or as fluorescent probes. mdpi.comresearchgate.net
Theoretical and experimental studies have explored the nonlinear optical (NLO) properties of triazole-based compounds, which are crucial for applications in optical limiting and data storage. nih.govresearchgate.net The combination of an electron-deficient 1,2,4-triazole ring with a conjugated system, such as the benzyl group in this compound, could lead to materials with significant NLO responses. The isothiocyanate group can further be used to anchor these chromophores into a polymer matrix or onto a substrate.
| Material Application | Relevant Moiety | Potential Function of this compound | Key Property |
|---|---|---|---|
| Functional Polymers | Isothiocyanate | Grafting agent or monomer | Surface modification, enhanced thermal stability |
| Dielectric Layers | 1,2,4-Triazole | Component of dielectric polymer | High breakdown voltage, low leakage current researchgate.net |
| Organic Electronics (OLEDs) | 1,2,4-Triazole | Luminescent chromophore | High quantum yield, tunable emission mdpi.comresearchgate.net |
| Nonlinear Optical (NLO) Materials | 1,2,4-Triazole & Conjugated System | NLO-active molecule | High hyperpolarizability nih.govresearchgate.net |
Coordination Chemistry and Metal Complex Formation
The 1,2,4-triazole ring contains three nitrogen atoms, which can act as Lewis bases (electron-pair donors), making them excellent ligands for coordinating with metal ions. This property has been widely exploited to create a vast range of coordination complexes and metal-organic frameworks (MOFs). The nitrogen atoms can bridge multiple metal centers, leading to the formation of polynuclear complexes or extended one-, two-, or three-dimensional networks.
The isothiocyanate group (-NCS) is itself a well-known ligand in coordination chemistry. It is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen or the sulfur atom, or it can act as a bridge between two metal centers. This dual functionality within this compound makes it a particularly interesting ligand for designing complex coordination architectures. The interplay between the triazole ring and the isothiocyanate group could lead to novel complexes with unique magnetic, catalytic, or structural properties.
Development of Chemical Probes and Sensors
The unique chemical architecture of this compound, featuring a reactive isothiocyanate group and a protonatable triazole ring, positions it as a versatile scaffold for the development of specialized chemical probes and sensors. These tools are instrumental in analytical studies for the detection and quantification of various analytes and for monitoring physiological parameters such as pH.
Utilization as Fluorescent Labels for Analytical Studies
The isothiocyanate group (-N=C=S) is a well-established reactive handle for the covalent labeling of biomolecules. This functional group readily reacts with primary amines, such as the N-terminus of proteins or the amine groups on lysine (B10760008) residues, to form stable thiourea linkages. This reactivity is the foundation for the use of molecules like this compound as fluorescent labels.
While specific studies detailing the fluorescent properties of this compound are not extensively documented in publicly available literature, the principle of its application is based on the broader class of isothiocyanate-containing fluorescent dyes. For instance, Fluorescein isothiocyanate (FITC) is a widely used reagent that conjugates to proteins and other biomolecules, enabling their detection and visualization in various analytical techniques. aatbio.combroadpharm.comglpbio.com The utility of such compounds is predicated on the intrinsic fluorescence of the core molecule, which, upon conjugation to a target, allows for its qualitative and quantitative analysis.
The 1,2,4-triazole moiety itself can contribute to the photophysical properties of a molecule. Triazole derivatives have been shown to exhibit fluorescence, and their emission characteristics can be tuned by the nature of the substituents attached to the triazole ring. researchgate.net The benzyl linkage in this compound provides a structural bridge between the reactive isothiocyanate group and the potentially fluorescent triazole core.
The general process for utilizing an isothiocyanate-based fluorescent label in analytical studies involves:
Conjugation: The isothiocyanate compound is incubated with the target biomolecule (e.g., an antibody, protein, or amine-modified nucleic acid) under appropriate pH conditions (typically alkaline) to facilitate the covalent reaction.
Purification: The resulting labeled biomolecule is purified from the unreacted dye.
Analysis: The fluorescently labeled biomolecule can then be used in a variety of analytical applications, including:
Fluorescence Microscopy: To visualize the localization of the target molecule within cells or tissues.
Flow Cytometry: To identify and quantify specific cell populations based on the presence of the labeled target.
Immunoassays: Such as ELISA, where the fluorescent signal is used to quantify the amount of an antigen or antibody.
The effectiveness of this compound as a fluorescent label would depend on its quantum yield, photostability, and the spectral properties of the triazole core.
Table 1: Potential Analytical Applications of this compound as a Fluorescent Label
| Application | Principle | Target Biomolecules |
|---|---|---|
| Immunofluorescence | Labeling of primary or secondary antibodies to visualize specific antigens in cells or tissues. | Antibodies |
| Protein Labeling | Covalent attachment to proteins for tracking and quantification in various biochemical assays. | Proteins, Peptides |
Design of pH-Sensitive Sensors based on Triazole Protonation
The 1,2,4-triazole ring contains nitrogen atoms that can be protonated, and this property can be exploited in the design of pH-sensitive sensors. The protonation state of the triazole ring can influence the electronic properties of the entire molecule, potentially leading to changes in its fluorescence or absorbance characteristics.
Theoretical studies, such as those using Density Functional Theory (DFT), have been conducted to understand the protonation of the 1,2,4-triazole ring. These studies help in identifying the most likely site of protonation, which is crucial for designing sensors with predictable responses.
The fluorescence of certain triazole-containing compounds has been observed to be pH-dependent. This phenomenon arises because protonation of the triazole ring can alter the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects the fluorescence emission wavelength and intensity. For a molecule to function as a pH sensor, there must be a measurable change in a spectral property upon a change in pH.
In the case of this compound, the protonation of one of the nitrogen atoms in the triazole ring could modulate the electron density of the aromatic system. This change in electron density could then be transduced into a change in the fluorescence of the molecule. The relationship between the protonation state and the fluorescent output forms the basis of the sensing mechanism.
The design of a pH sensor based on this compound would involve:
Characterization of pH-dependent Spectra: Measuring the absorption and fluorescence spectra of the compound at various pH values to determine the pKa of the triazole ring and to identify the spectral changes associated with protonation.
Calibration: Establishing a correlation between the pH and the intensity or wavelength of the fluorescence emission.
Application: Using the calibrated sensor to measure the pH of unknown samples by observing the corresponding change in fluorescence.
Table 2: Key Parameters for a Triazole-Based pH Sensor
| Parameter | Description | Relevance to this compound |
|---|---|---|
| pKa | The pH at which the triazole ring is 50% protonated. | Determines the pH range over which the sensor is most effective. |
| Fluorescence Quantum Yield | The efficiency of the fluorescence process. | A significant change in quantum yield upon protonation is desirable for a high signal-to-noise ratio. |
| Photostability | The ability of the molecule to withstand repeated excitation without degradation. | Crucial for long-term or continuous monitoring applications. |
| Selectivity | The ability to respond to pH changes without interference from other ions or molecules. | Essential for accurate measurements in complex biological or environmental samples. |
Q & A
Basic Research: What are the common synthetic routes for preparing 1-(4-isothiocyanatobenzyl)-1H-1,2,4-triazole, and how do reaction conditions influence yield?
The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions or functional group modifications. For example:
- Cyclization of thiosemicarbazides : Hydrazine derivatives react with carbonyl compounds under acidic conditions to form triazole rings. Adjusting pH and temperature (e.g., reflux in ethanol with glacial acetic acid) can optimize cyclization efficiency .
- Substitution reactions : Introducing the isothiocyanate group (-NCS) to a pre-formed triazole scaffold (e.g., via nucleophilic substitution using thiophosgene or thiocyanate salts). Solvent polarity and reaction time are critical to avoid side products like thioureas .
- Key data : Yields for analogous triazoles range from 60–85% under optimized conditions, with melting points between 120–180°C depending on substituents .
Advanced Research: How can regioselectivity challenges in triazole functionalization be addressed during synthesis?
Regioselectivity in triazole derivatives arises due to the presence of multiple reactive nitrogen atoms. Methodological strategies include:
- Protecting group strategies : Temporary protection of specific nitrogen sites (e.g., using benzyl or sulfonyl groups) to direct isothiocyanate substitution to the desired position .
- Computational modeling : DFT calculations or molecular docking can predict reactive sites based on electronic parameters (e.g., Fukui indices) to guide synthetic routes .
- Case study : In 1,2,4-triazole-3-thiones, sulfur atoms act as directing groups, favoring substitution at the N1 position under basic conditions .
Basic Research: What spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Confirm the presence of the benzyl group (δ 4.5–5.0 ppm for -CH2-) and triazole ring protons (δ 7.5–8.5 ppm). The isothiocyanate group (-NCS) does not protonate but affects neighboring shifts .
- IR spectroscopy : Strong absorption bands at 2050–2150 cm⁻¹ (N=C=S stretch) and 1500–1600 cm⁻¹ (triazole ring vibrations) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns, e.g., [M+H]+ for C10H9N4S requires m/z ≈ 225.06 .
Advanced Research: How does the isothiocyanate group influence the compound’s stability under varying pH and temperature?
- pH-dependent stability : The -NCS group hydrolyzes in aqueous acidic/basic conditions to form thioureas (-NH-CS-NH2). Stability studies in buffers (pH 4–9) show degradation rates follow pseudo-first-order kinetics, with t1/2 < 24 hours at pH 7.4 .
- Thermal stability : Thermogravimetric analysis (TGA) of similar triazoles reveals decomposition temperatures >200°C, but prolonged heating (>100°C) in solution accelerates hydrolysis .
Basic Research: What are the key applications of this compound in medicinal chemistry?
- Antimicrobial agents : Analogous triazoles exhibit MIC values of 2–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption via lipophilic benzyl groups .
- Enzyme inhibition : The isothiocyanate group acts as an electrophile, covalently binding to cysteine residues in enzymes like COX-2, with IC50 values <10 µM in vitro .
Advanced Research: How can computational methods resolve contradictory bioactivity data across studies?
- Molecular docking : Compare binding affinities of the compound with target proteins (e.g., COX-2 vs. CYP450 enzymes) to explain selectivity discrepancies .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with antimicrobial IC50 data to identify structural optimizations .
Basic Research: What solvent systems are optimal for recrystallizing this compound?
- Ethanol/water mixtures : Provide high recovery (70–80%) for triazole derivatives, with crystal purity confirmed via sharp melting points (e.g., 128–160°C) .
- Avoid polar aprotic solvents : DMSO or DMF may solubilize impurities, complicating crystallization .
Advanced Research: What strategies mitigate toxicity concerns in preclinical studies?
- Metabolite profiling : LC-MS/MS identifies hydrolyzed thioureas as major metabolites, guiding structural modifications (e.g., fluorinated benzyl groups reduce hydrolysis) .
- In vitro cytotoxicity assays : IC50 values >50 µM in HEK293 cells suggest acceptable safety margins for further testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
